molecular formula C9H10O2 B146753 2,4-Dimethylbenzoic acid CAS No. 611-01-8

2,4-Dimethylbenzoic acid

Cat. No.: B146753
CAS No.: 611-01-8
M. Wt: 150.17 g/mol
InChI Key: BKYWPNROPGQIFZ-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoic acid, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. This compound appears as a white crystalline powder and is known for its antibacterial properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl groups can be oxidized to form carboxylic acids.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution Reagents: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2,4-Dimethylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of trimellitic acid through liquid-phase oxidation processes involving dimethylbenzaldehydes . The ability to derive other valuable chemicals from this compound makes it significant in industrial chemistry.

Synthesis of Lanthanide Complexes
Recent studies have demonstrated that this compound can be used to synthesize dinuclear lanthanide complexes. These complexes exhibit interesting luminescent properties, which can be harnessed for applications in photonics and materials science. The coordination of this acid with lanthanide ions has shown enhanced absorption characteristics in the ultraviolet region, indicating potential uses in optical devices .

Environmental Applications

Role in Environmental Chemistry
The compound has been studied for its behavior in environmental contexts, particularly regarding its degradation products and interactions with pollutants. Understanding how this compound behaves in various environmental conditions can aid in assessing its impact on ecosystems and developing strategies for pollution control .

Material Science

Additive in Polymer Chemistry
Due to its chemical structure, this compound can be utilized as an additive in polymer formulations. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it valuable for creating high-performance materials .

Stabilizer for Plastics
The compound's potential as a stabilizer against ultraviolet light degradation positions it as a candidate for use in plastic manufacturing. This application is particularly relevant in industries where long-lasting materials are required .

  • Production of Trimellitic Acid
    A study highlighted the efficiency of using this compound as a raw material for producing trimellitic acid through liquid-phase oxidation. The process demonstrated high yields and reduced by-products, showcasing an industrially advantageous method for synthesizing valuable chemicals .
  • Lanthanide Complexes Research
    In a recent publication, researchers synthesized several dinuclear lanthanide complexes using this compound as a ligand. The study revealed significant changes in optical properties upon complex formation, suggesting applications in advanced materials and photonic devices .

Mechanism of Action

The antibacterial activity of 2,4-dimethylbenzoic acid is attributed to its ability to disrupt bacterial cell walls and inhibit the synthesis of essential proteins. The compound targets specific enzymes and pathways involved in bacterial metabolism, leading to cell death .

Comparison with Similar Compounds

  • 2,3-Dimethylbenzoic Acid
  • 2,5-Dimethylbenzoic Acid
  • 2,6-Dimethylbenzoic Acid
  • 3,5-Dimethylbenzoic Acid

Comparison:

Biological Activity

2,4-Dimethylbenzoic acid (CAS number: 611-01-8) is an aromatic carboxylic acid that belongs to the class of benzoic acids. It is characterized by a benzene ring with two methyl groups at the 2 and 4 positions and a carboxylic acid group. This compound has garnered attention in various fields due to its biological activities, particularly its antibacterial properties and its role as a metabolite in certain organisms.

  • Chemical Formula : C9_9H10_{10}O2_2
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound
  • Structure : Chemical Structure

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity. A study published in the Journal of Chinese Medicinal Materials demonstrated its effectiveness against various strains of bacteria through agar diffusion assays. The compound was tested against both gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus12
Escherichia coli10
Bacillus subtilis15

This table summarizes the inhibition zones observed for different bacterial strains, highlighting the compound's potential as a natural antibacterial agent.

Metabolic Role

This compound is identified as a metabolite of pseudocumene (1,2,4-trimethylbenzene). Studies on the toxicokinetics of pseudocumene reveal that after inhalation exposure in rats, metabolites including this compound were detected in biological fluids, indicating its role in metabolic pathways .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial activity of various compounds derived from fungal metabolites. Among them, this compound was highlighted for its ability to inhibit bacterial growth effectively. The study involved testing multiple concentrations and comparing them with standard antibiotics .

Case Study 2: Toxicokinetics

A study published in the International Journal of Occupational Medicine and Environmental Health examined the toxicokinetics of pseudocumene and its metabolites following inhalation exposure. The findings indicated that this compound was one of the primary metabolites found in urine samples post-exposure, suggesting its significance in assessing exposure risks related to industrial environments .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2,4-Dimethylbenzoic acid, and how can purity be ensured during preparation?

  • Methodology :
    • Step 1 : Use Friedel-Crafts alkylation or carboxylation of a pre-substituted toluene derivative to introduce methyl and carboxylic acid groups at the 2- and 4-positions. Adjust reaction conditions (e.g., AlCl₃ catalyst, temperature) to optimize regioselectivity .
    • Step 2 : Purify the crude product via recrystallization using ethanol-water mixtures. Monitor purity via melting point analysis (expected range: 124–126°C) .
    • Step 3 : Confirm structural integrity using NMR (¹H and ¹³C) to verify methyl group positions and carboxylic acid functionality .

Q. What are the key physical and chemical properties of this compound critical for experimental design?

  • Key Properties :
    • Melting Point : 124–126°C (pure form) .
    • Solubility : Low in water but soluble in polar organic solvents (e.g., ethanol, DMSO) due to the carboxylic acid group .
    • Thermal Stability : Decomposes above 280°C; avoid high-temperature storage .
    • Acidity : pKa ~4.2 (carboxylic proton), enabling pH-dependent solubility adjustments for extraction .

Advanced Research Questions

Q. How can computational chemistry methods aid in understanding the molecular interactions of this compound?

  • Approach :
    • Molecular Modeling : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for reaction prediction .
    • Crystal Structure Prediction : Apply lattice energy calculations (e.g., atom-atom potentials) to predict polymorphic forms and intermolecular interactions (e.g., hydrogen bonding between carboxylic groups) .
    • Docking Studies : Simulate binding affinities with biological targets (e.g., enzymes) by aligning the carboxylic acid and methyl groups with active-site residues .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodology :
    • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect impurities. Compare retention times with standards .
    • Spectroscopy :
  • UV-Vis : Confirm π→π* transitions in the aromatic ring (λmax ~270 nm) .
  • FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
    • Mass Spectrometry : Employ ESI-MS to validate molecular weight (150.17 g/mol) and detect fragmentation patterns .

Q. What potential biological applications does this compound have in pharmacological research?

  • Research Pathways :
    • Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes using fluorometric assays. The methyl groups may enhance hydrophobic interactions with active sites .
    • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution. The carboxylic acid group disrupts membrane integrity .
    • Drug Delivery : Conjugate with polymers (e.g., PEG) via ester linkages to improve bioavailability. Monitor release kinetics in simulated physiological conditions .

Properties

IUPAC Name

2,4-dimethylbenzoic acid
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InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWPNROPGQIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID2060595
Record name Benzoic acid, 2,4-dimethyl-
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Molecular Weight

150.17 g/mol
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Physical Description

White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,4-Dimethylbenzoic acid
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CAS No.

611-01-8
Record name 2,4-Dimethylbenzoic acid
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Record name 2,4-DIMETHYLBENZOIC ACID
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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